molecular formula C17H18O7 B2807154 4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate CAS No. 1092317-33-3

4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate

Cat. No. B2807154
M. Wt: 334.324
InChI Key: QLFQLWAORBJFFF-UHFFFAOYSA-N
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Description

“4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate” is an organic compound with the molecular formula C17H18O7 . It is a derivative of coumarin, a type of benzopyran-2-one .


Synthesis Analysis

The synthesis of this compound could involve a multi-step process. For instance, a Pechmann reaction between resorcinol and ethyl acetoacetate could be used to form 7-hydroxy-4-methyl-2H-chromen-2-one . This intermediate could then react with excess of epichlorohydrin in the presence of K2CO3 under reflux to form 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H-NMR and 13C-NMR . The crystal structure of a similar compound, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, has been reported .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions. For example, it could undergo reactions with various organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined experimentally . Its molecular weight is approximately 334.321 Da .

Future Directions

The future directions for research on this compound could involve further investigation of its biological properties. Coumarins have been tested for various biological activities such as anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, “4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate” could potentially be investigated for similar activities.

properties

IUPAC Name

4-O-ethyl 1-O-methyl 2-(7-methoxy-2-oxochromen-4-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-4-23-15(18)9-13(17(20)22-3)12-8-16(19)24-14-7-10(21-2)5-6-11(12)14/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQLWAORBJFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=O)OC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate

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